molecular formula C11H22N2 B13951815 (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine

(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine

Katalognummer: B13951815
Molekulargewicht: 182.31 g/mol
InChI-Schlüssel: WWMGNIRIWBPRTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. The starting materials for these reactions are readily available, and the transformations are carried out using conventional chemical methods with minimal chromatographic purifications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to isolate and purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine include:

  • 2-Azaspiro[3.4]octane
  • 6-Azaspiro[3.4]octane
  • 6-Isopropyl-2-azaspiro[3.4]octane

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the isopropyl group and the spiro-connected bicyclic structure. These features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C11H22N2

Molekulargewicht

182.31 g/mol

IUPAC-Name

(6-propan-2-yl-6-azaspiro[3.4]octan-2-yl)methanamine

InChI

InChI=1S/C11H22N2/c1-9(2)13-4-3-11(8-13)5-10(6-11)7-12/h9-10H,3-8,12H2,1-2H3

InChI-Schlüssel

WWMGNIRIWBPRTI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCC2(C1)CC(C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.